molecular formula C10H9ClN2O2 B13939622 3-Chloro-7-(hydroxymethyl)-4-methyl-1,5-naphthyridin-2(1H)-one

3-Chloro-7-(hydroxymethyl)-4-methyl-1,5-naphthyridin-2(1H)-one

Cat. No.: B13939622
M. Wt: 224.64 g/mol
InChI Key: DXEYXRGIQTUXMO-UHFFFAOYSA-N
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Description

3-Chloro-7-(hydroxymethyl)-4-methyl-1,5-naphthyridin-2(1H)-one is a chemical compound with a unique structure that includes a naphthyridine ring substituted with chlorine, hydroxymethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7-(hydroxymethyl)-4-methyl-1,5-naphthyridin-2(1H)-one typically involves the chlorination of a naphthyridine precursor followed by hydroxymethylation and methylation reactions. Specific reaction conditions, such as the choice of solvents, temperature, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-(hydroxymethyl)-4-methyl-1,5-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution of the chlorine atom can produce various substituted naphthyridine derivatives .

Scientific Research Applications

3-Chloro-7-(hydroxymethyl)-4-methyl-1,5-naphthyridin-2(1H)-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Chloro-7-(hydroxymethyl)-4-methyl-1,5-naphthyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

3-Chloro-7-(hydroxymethyl)-4-methyl-1,5-naphthyridin-2(1H)-one is unique due to its specific substitution pattern on the naphthyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

3-chloro-7-(hydroxymethyl)-4-methyl-1H-1,5-naphthyridin-2-one

InChI

InChI=1S/C10H9ClN2O2/c1-5-8(11)10(15)13-7-2-6(4-14)3-12-9(5)7/h2-3,14H,4H2,1H3,(H,13,15)

InChI Key

DXEYXRGIQTUXMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC2=C1N=CC(=C2)CO)Cl

Origin of Product

United States

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